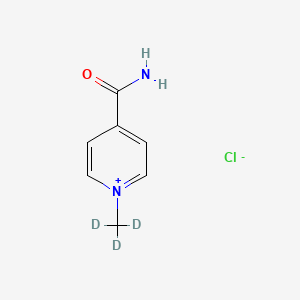
1-Methyl-d3 Isonicotinamide Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl isonicotinamide-d3 (chloride) is a deuterated analog of 1-Methyl isonicotinamide chloride. This compound is often used in scientific research as a reference material due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in various analytical techniques, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl isonicotinamide-d3 (chloride) typically involves the deuteration of 1-Methyl isonicotinamide. The process can be summarized as follows:
Deuteration of 1-Methyl isonicotinamide: This step involves the replacement of hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of the Chloride Salt: The deuterated 1-Methyl isonicotinamide is then reacted with hydrochloric acid (HCl) to form the chloride salt.
Industrial Production Methods
Industrial production methods for 1-Methyl isonicotinamide-d3 (chloride) are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl isonicotinamide-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl isonicotinamide-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry for the analysis of complex mixtures.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl isonicotinamide-d3 (chloride) involves its interaction with various molecular targets and pathways. The deuterated compound can be used to trace metabolic pathways and study enzyme kinetics due to its stable isotopic labeling. It can also interact with specific receptors and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl isonicotinamide chloride: The non-deuterated analog of 1-Methyl isonicotinamide-d3 (chloride).
Isonicotinamide: An isomeric analogue of nicotinamide and a metabolite of isonicotinic thioamide.
Uniqueness
1-Methyl isonicotinamide-d3 (chloride) is unique due to its stable isotopic labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. The presence of deuterium atoms provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to its non-deuterated analogs.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
175.63 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI-Schlüssel |
NCSYUVDQJSKXQH-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


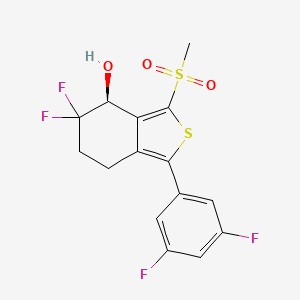
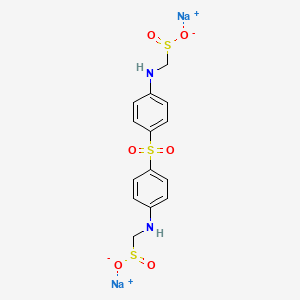

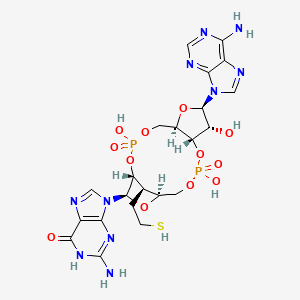
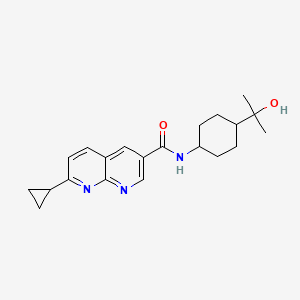
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


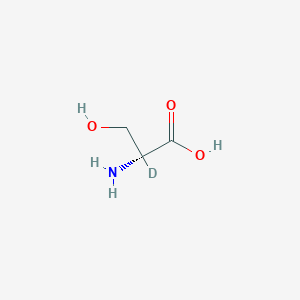
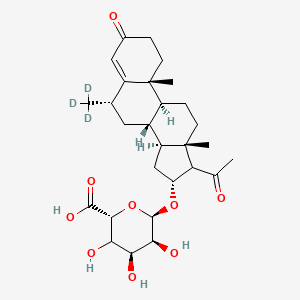
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)



